molecular formula C12H14N4O B1476348 1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2098081-31-1

1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

Cat. No.: B1476348
CAS No.: 2098081-31-1
M. Wt: 230.27 g/mol
InChI Key: MJYSETSKVXNTFT-UHFFFAOYSA-N
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Description

1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with human topoisomerase I, an enzyme critical for DNA replication and transcription .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to topoisomerase I results in the inhibition of the enzyme’s activity, which can disrupt DNA replication and transcription . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting topoisomerase I . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, its interactions with metabolic enzymes can lead to changes in the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins . The subcellular localization of this compound can significantly impact its biochemical and cellular effects .

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(benzimidazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-9-5-15(6-9)12(17)7-16-8-14-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYSETSKVXNTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
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1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
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1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
Reactant of Route 4
1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
Reactant of Route 5
1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
Reactant of Route 6
1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.